Xanoxic acid
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Overview
Description
Xanoxic acid, also known as 7-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a compound with the molecular formula C17H14O5 and a molecular weight of 298.29 g/mol . It was initially developed as a bronchodilator but has never been marketed . The compound is characterized by its achiral nature and lack of optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Xanoxic acid can be synthesized through various methods commonly used for preparing carboxylic acids. One such method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) . Another approach is the hydrolysis of nitriles, which can be achieved by heating with aqueous acid or base . Additionally, carboxylation of Grignard reagents with carbon dioxide (CO2) followed by protonation is another viable method .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of carboxylic acid production can be applied. These methods typically involve large-scale oxidation reactions or hydrolysis processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Xanoxic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring in this compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
Xanoxic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although it has not been marketed as a drug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of xanoxic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is known to affect various biological processes through its chemical structure and reactivity. The compound’s effects are likely mediated by its ability to undergo oxidation, reduction, and substitution reactions, which can alter its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with the formula CH3COOH, commonly found in vinegar.
Citric Acid: An organic acid with the formula C6H8O7, found in citrus fruits and used as a preservative.
Oxalic Acid: A dicarboxylic acid with the formula C2H2O4, used in various industrial applications.
Uniqueness
Xanoxic acid is unique due to its specific chemical structure, which includes an isopropoxy group and a xanthene core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
33459-27-7 |
---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
9-oxo-7-propan-2-yloxyxanthene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O5/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15/h3-9H,1-2H3,(H,19,20) |
InChI Key |
NYKPKXPWOWUPJV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
33459-27-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xanoxic acid; RS-7540; RS 7540; RS7540. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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